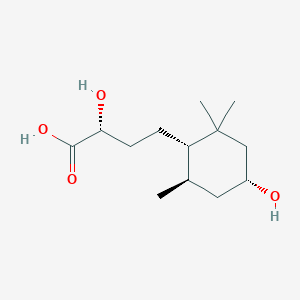
Sarmentoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarmentoic acid is a natural product found in Sedum sarmentosum with data available.
Applications De Recherche Scientifique
Discovery and Isolation of Sarmentoic Acid
Sarmentoic acid was identified as a new megastigmane isolated from the whole plant of Sedum sarmentosum, along with other related compounds. The stereostructures of these compounds, including sarmentoic acid, were elucidated using chemical and physicochemical methods (Yoshikawa et al., 2007).
Pharmacological Activities
The Sedum sarmentosum plant, from which sarmentoic acid is derived, has been studied for its pharmacological properties. This plant extract showed significant anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. These activities provide a pharmacological basis for its therapeutic use in treating certain inflammatory diseases (Jung et al., 2008).
Synthetic Applications
Sarmentosine, a compound related to sarmentoic acid and found in Piper sarmentosum, was synthesized using an efficient pathway. This synthesis approach may have implications for the production of sarmentoic acid and related compounds for research and medicinal use (Strunz & Finlay, 1995).
Potential in Plant Defense Mechanisms
Studies on plant defense mechanisms, specifically systemic acquired resistance (SAR), have indicated the importance of compounds like salicylic acid. While sarmentoic acid isn't directly mentioned, its structural similarity to salicylic acid may suggest a potential role in similar plant defense pathways (Durrant & Dong, 2003).
Therapeutic Applications in Traditional Medicine
Tournefortia sarmentosa, related to sarmentoic acid, has been used in traditional Chinese medicine. It exhibits antioxidant effects and potential therapeutic applications in heart dysfunction and other conditions (Liu et al., 2021).
Propriétés
Nom du produit |
Sarmentoic acid |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-[(1S,4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butanoic acid |
InChI |
InChI=1S/C13H24O4/c1-8-6-9(14)7-13(2,3)10(8)4-5-11(15)12(16)17/h8-11,14-15H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11-/m1/s1 |
Clé InChI |
HJEKFWBWYCIINK-CHWFTXMASA-N |
SMILES isomérique |
C[C@@H]1C[C@H](CC([C@H]1CC[C@H](C(=O)O)O)(C)C)O |
SMILES canonique |
CC1CC(CC(C1CCC(C(=O)O)O)(C)C)O |
Synonymes |
sarmentoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)
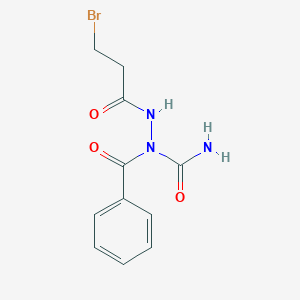
![N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine](/img/structure/B1258368.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B1258370.png)
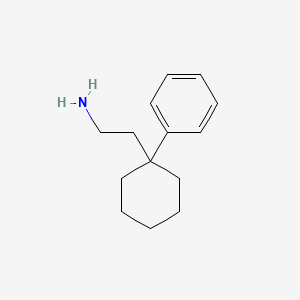
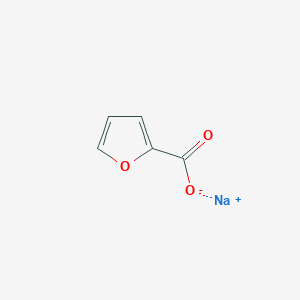
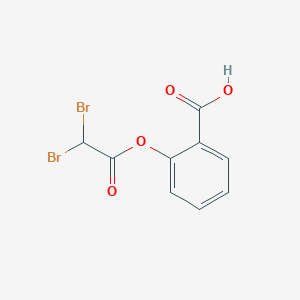
![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)
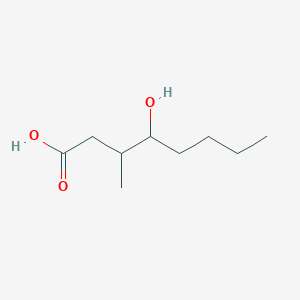
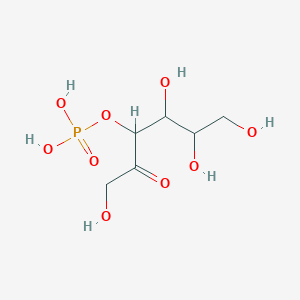
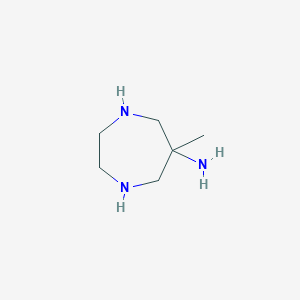
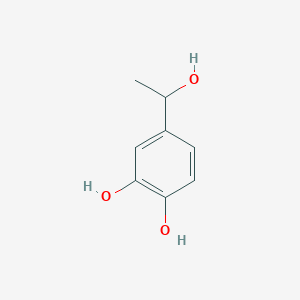
![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)